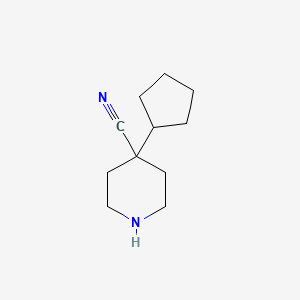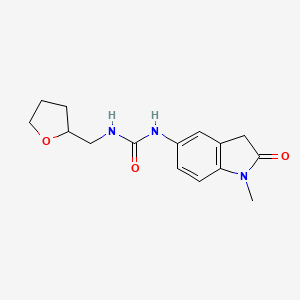
4-Cyclopentylpiperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Cyclopentylpiperidine-4-carbonitrile is a chemical compound with the molecular formula C11H18N2 and a molecular weight of 178.28 . It has gained attention in the scientific community due to its unique properties and potential implications in various fields.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N2/c12-9-11(5-7-13-8-6-11)10-3-1-2-4-10/h10,13H,1-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Research has demonstrated innovative synthesis methods for related compounds, such as benzochromene derivatives, highlighting their potential in drug discovery, particularly in chemotherapy for colon cancer treatment (Ahagh et al., 2019). Another study presented a facile synthesis of tetrahydropyrimidoquinoline derivatives, exploring their reactivity towards various reagents and reporting their antimicrobial activities (Elkholy & Morsy, 2006).
Biological Activities
Antimicrobial and Antifungal Properties : Several studies have focused on the antimicrobial and antifungal effects of related compounds. For instance, novel 4-pyrrolidin-3-cyanopyridine derivatives were synthesized and evaluated for their antimicrobial activity against a variety of bacteria, demonstrating significant efficacy (Bogdanowicz et al., 2013). Similarly, derivatives of 2-aminothiophene were screened for antifungal activities, highlighting their potential in treating fungal infections (Scotti et al., 2012).
Antioxidant and Larvicidal Activity : Dihydrophenanthroline-3-carbonitriles have been investigated for their antioxidant potential and larvicidal activity against mosquito larvae, showing promise in both areas (Bharathi et al., 2014).
Drug Design and Pharmacokinetic Studies
- Prion Disease Inhibition : A structure-activity relationship study on 2-aminopyridine-3,5-dicarbonitrile compounds identified them as potential inhibitors of prion replication, with some compounds showing improved bioactivity against the infectious prion isoform, PrPSc, indicating their potential in treating prion diseases (May et al., 2007).
properties
IUPAC Name |
4-cyclopentylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c12-9-11(5-7-13-8-6-11)10-3-1-2-4-10/h10,13H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFWVNMSZMEAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2(CCNCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1510897-65-0 |
Source


|
| Record name | 4-cyclopentylpiperidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2596853.png)

![Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2596855.png)

![4-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2596861.png)


![Cyclohexyl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2596866.png)
![S-(2-[(4-methylphenyl)amino]-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate](/img/structure/B2596870.png)

![Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate](/img/structure/B2596873.png)

![N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2596875.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide](/img/structure/B2596876.png)